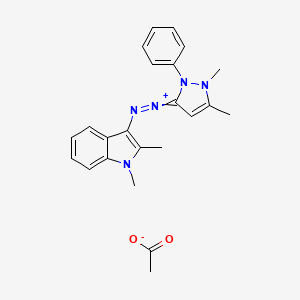

5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate

Description

The compound 5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate is a heterocyclic hybrid featuring an indole core linked via a diazenyl group to a pyrazolium ring, with an acetate counterion. Its structural complexity arises from the conjugation of aromatic systems (indole and phenyl) and ionic interactions between the pyrazol-2-ium cation and acetate anion.

Properties

CAS No. |

94135-77-0 |

|---|---|

Molecular Formula |

C21H22N5.C2H3O2 C23H25N5O2 |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

(1,2-dimethylindol-3-yl)imino-(1,5-dimethyl-2-phenylpyrazol-3-ylidene)azanium;acetate |

InChI |

InChI=1S/C21H22N5.C2H4O2/c1-15-14-20(26(25(15)4)17-10-6-5-7-11-17)22-23-21-16(2)24(3)19-13-9-8-12-18(19)21;1-2(3)4/h5-14H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

RMIOSBVPMTZFAP-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=[N+]=NC2=C(N(C3=CC=CC=C32)C)C)N(N1C)C4=CC=CC=C4.CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3-Dimethyl-1-phenyl-1H-pyrazol-2-ium Core

- Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds is the classical route to substituted pyrazoles.

- For this compound, a substituted hydrazine (e.g., phenylhydrazine) reacts with a 1,3-dicarbonyl compound bearing methyl substituents to yield the 1,5-dimethyl-2-phenylpyrazole intermediate.

- The pyrazole nitrogen is then quaternized to form the pyrazolium salt, often by reaction with an appropriate alkylating agent or acid to yield the acetate salt form.

Preparation of the Indole Diazonium Salt

- The 1,2-dimethylindole derivative is first converted into its diazonium salt via diazotization .

- This involves treatment with nitrous acid (generated in situ from sodium nitrite and acid) under cold conditions to form the diazonium intermediate.

Azo Coupling Reaction

- The diazonium salt of the indole is then coupled with the pyrazolium salt at the 3-position.

- This azo coupling forms the diazenyl linkage (-N=N-) connecting the indole and pyrazolium moieties.

- The reaction is typically carried out in aqueous or mixed solvent systems at low temperatures to maintain diazonium stability.

Typical azo coupling conditions:

| Parameter | Details |

|---|---|

| Solvent | Aqueous acidic or mixed aqueous-organic |

| Temperature | 0–5 °C to prevent diazonium decomposition |

| pH | Slightly acidic to neutral |

| Reaction time | 30 min to 2 hours |

| Work-up | Isolation by filtration or extraction |

Research Findings and Optimization Notes

- Regioselectivity and yield of the pyrazole formation depend on the electronic and steric effects of substituents on the hydrazine and 1,3-dicarbonyl components.

- Use of iodine as a halogenated agent can enhance cyclization efficiency in pyrazole synthesis.

- The presence of methyl groups on the indole ring influences the stability and reactivity of the diazonium salt, requiring careful control of diazotization conditions.

- The acetate counterion stabilizes the pyrazolium salt and facilitates isolation and purification.

- The azo coupling step is sensitive to pH and temperature; maintaining low temperature and controlled acidity is critical for high yield and purity.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Structural and Functional Insights

Indole Core Modifications: The 1,2-dimethyl substitution on the indole ring (common in the target compound and analogs) enhances steric hindrance and may influence π-π stacking in crystalline states . Replacement of the diazenyl group in the target compound with oxoacetamide (F12016) or imidazolidinone (3e) alters hydrogen-bonding capacity and bioactivity .

Pyrazolium vs.

Acetate Counterion: The acetate anion may improve aqueous solubility relative to non-ionic analogs (e.g., F12016), though this depends on crystal packing and hydrogen-bonding patterns .

Photochromic Behavior :

- The dithienylethene-indole hybrid () demonstrates reversible photoisomerization, a property absent in the target compound but relevant for designing light-responsive materials .

Biological Activity

5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate (CAS No. 94135-77-0) is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on its pharmacological properties and mechanisms of action.

The molecular formula of the compound is , with a molecular weight of 403.48 g/mol. The compound's structure features an indole moiety linked to a diazenyl group and a pyrazole ring, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the coupling of 1H-indole derivatives with diazenyl and pyrazole components. Various synthetic routes have been explored to optimize yield and purity, often utilizing standard organic synthesis techniques such as refluxing and recrystallization.

Biological Activities

The biological activities of this compound have been investigated in several studies:

Antioxidant Activity

Research indicates that pyrazole-based compounds exhibit significant antioxidant properties. The compound demonstrated a strong ability to scavenge free radicals in vitro, which is crucial for mitigating oxidative stress-related diseases .

Anti-Diabetic Activity

In vitro studies assessed the compound's inhibition of α-amylase and α-glucosidase enzymes, which are pivotal in carbohydrate metabolism. The results showed promising anti-diabetic activity, with inhibition percentages comparable to established anti-diabetic agents .

Anti-Cancer Activity

The compound has been evaluated for its anti-cancer properties against various cell lines. In vitro assays indicated that it exhibits cytotoxic effects with IC50 values suggesting potential efficacy in cancer treatment . For instance, derivatives of similar structures have shown IC50 values ranging from 44.49 μM to 72.04 μM against breast cancer cell lines .

The proposed mechanisms for the biological activities include:

- Antioxidant Mechanism : The compound's ability to donate electrons may neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

- Enzymatic Inhibition : By inhibiting key enzymes in glucose metabolism, the compound helps regulate blood sugar levels.

- Cytotoxicity in Cancer Cells : The interaction with specific cellular pathways involved in cancer proliferation and apoptosis is under investigation.

Case Studies

A significant study published in 2023 synthesized various pyrazole derivatives, including this compound, and assessed their biological activities across different disease models. The findings highlighted its potential as a multi-target drug candidate due to its diverse pharmacological effects .

Data Summary

The following table summarizes the biological activities and IC50 values associated with the compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.